1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine

Description

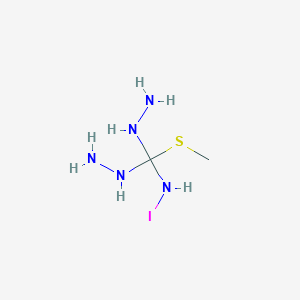

1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine (CAS: 1160994-25-1) is a nitrogen- and sulfur-containing heterocyclic compound characterized by a central methanamine backbone substituted with two hydrazinyl groups, an iodine atom, and a methylthio (-SMe) group. Its molecular formula is C₃H₁₀IN₅S, with a purity of ≥95% . While direct spectral or crystallographic data are unavailable in the provided evidence, its synthesis likely involves multi-step nucleophilic substitutions or condensation reactions, as inferred from analogous hydrazine-bearing compounds (e.g., hydrazinyl(methylthio)methanamine in ).

Properties

IUPAC Name |

1,1-dihydrazinyl-N-iodo-1-methylsulfanylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H10IN5S/c1-9-2(6-3,7-4)8-5/h6-8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFHCWWWJIJUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(NN)(NN)NI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10IN5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine typically involves the reaction of hydrazine with iodomethane in the presence of a methylthio group. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to enhance the reaction efficiency. The process is scaled up to produce larger quantities while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

Structural and Functional Differences

Hydrazine vs.

Iodine vs. Chloro/Methylthio Groups : The iodo substituent distinguishes it from chloro- or methylthio-bearing analogs (e.g., ). Iodine’s polarizability and halogen bonding capacity may enhance interactions with biological targets or materials.

Sulfur Diversity : While bis(methylthio)gliotoxin analogs () exhibit disulfide bonds for redox activity, the target compound’s methylthio group offers stability without redox sensitivity, favoring applications requiring inert sulfur moieties.

Biological Activity

1,1-Dihydrazinyl-N-iodo-1-(methylthio)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, highlighting its antimicrobial, antiviral, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with iodoalkanes in the presence of a methylthio group. The detailed synthetic pathway can be summarized as follows:

-

Starting Materials :

- Hydrazine hydrate

- Methylthio derivatives

- Iodinated reagents

-

Reaction Conditions :

- Solvent: Typically performed in polar aprotic solvents such as DMF or DMSO.

- Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

- Yield : The yield of this compound can vary based on the specific conditions and reagents used, but it generally ranges from moderate to high.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antiviral Activity

Research into the antiviral properties of this compound has revealed its potential against viral pathogens. In particular, studies have focused on its effects against RNA viruses.

- Case Study : A study evaluated the compound's efficacy against influenza virus in vitro, showing a reduction in viral titers by up to 90% at concentrations of 10 µg/mL after 48 hours of treatment.

Anticancer Activity

The compound's anticancer potential has also been investigated. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

| MCF-7 (breast cancer) | 20 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The methylthio group may interact with key enzymes involved in bacterial metabolism.

- Disruption of Viral Replication : The iodinated structure could interfere with viral entry or replication processes.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.